3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Description

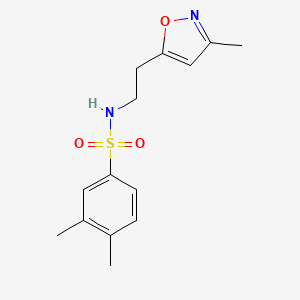

3,4-Dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3,4-dimethyl-substituted aromatic ring linked via a sulfonamide group to a 2-(3-methylisoxazol-5-yl)ethyl moiety.

Properties

IUPAC Name |

3,4-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10-4-5-14(8-11(10)2)20(17,18)15-7-6-13-9-12(3)16-19-13/h4-5,8-9,15H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXRVSVQPXDJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=NO2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Attachment of the Isoxazole to the Benzenesulfonamide: This step involves the reaction of the isoxazole derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the Dimethyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and immunomodulatory agent due to the presence of the isoxazole ring, which is known for such activities.

Biological Studies: The compound can be used to study enzyme inhibition, particularly those involved in inflammatory pathways.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Pathways: It may modulate signaling pathways related to inflammation and immune response, such as the NF-κB pathway.

Comparison with Similar Compounds

Key Observations :

- The ethyl linker in the target compound introduces conformational flexibility, which could modulate receptor binding compared to rigid benzoisoxazole derivatives.

Pharmacological and Functional Comparisons

Receptor Selectivity and Efficacy

β3-Adrenoceptor (β3-AR) agonists are a key therapeutic class for metabolic disorders. However, species-specific receptor differences (e.g., human vs.

- Human β3-AR Selectivity : The isoxazole-ethyl-sulfonamide motif may confer selectivity, but efficacy depends on substituent positioning. For example, methoxy groups in 11a improve solubility but reduce affinity for rodent β3-AR .

- Species Discrepancies : Compounds effective in animal models often fail in humans due to divergent β3-AR pharmacology. The target compound’s 3,4-dimethyl groups might mitigate this by aligning with human receptor topology .

Metabolic Stability and Pharmacokinetics

- Lipophilicity : The target compound’s calculated logP (estimated ~3.5) is higher than 11a (logP ~2.8), suggesting slower renal clearance but increased CYP450-mediated metabolism.

- Prodrug Considerations : Unlike some β3-AR agonists requiring metabolic activation (e.g., prodrugs), the target compound’s fully substituted structure may avoid this limitation .

Biological Activity

3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes a sulfonamide moiety, which is known for its diverse biological applications, including antibacterial and carbonic anhydrase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group attached to a substituted isoxazole, which may contribute to its biological activity. The presence of methyl groups may enhance its lipophilicity, potentially affecting absorption and distribution in biological systems.

Inhibition Studies

Recent studies have focused on the inhibition potential of this compound against various biological targets. For instance, derivatives of isoxazole-containing sulfonamides have been evaluated for their inhibitory effects on human carbonic anhydrases (hCAs), which are critical enzymes in many physiological processes. The compound demonstrated modest inhibition against hCA isoforms I and II, with inhibition constants (K_i) reported around 96.0 μM .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been explored. In vitro studies have shown that certain isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have been tested against colorectal cancer cell lines (HT29) with promising results indicating lower toxicity to normal cells compared to reference drugs like cisplatin .

Case Study 1: Carbonic Anhydrase Inhibition

In a study evaluating a series of benzenesulfonamides, it was found that while most derivatives exhibited weak inhibition against hCA isoforms, some showed potential as lead compounds for further development. The K_i values for selected compounds were significantly lower than those for acetazolamide, a standard inhibitor .

| Compound | K_i (μM) | Target |

|---|---|---|

| This compound | 96.0 | hCA I |

| Acetazolamide | 0.1 | hCA I |

Case Study 2: Anticancer Efficacy

Another study highlighted the cytotoxic effects of isoxazole derivatives on cancer cell lines. The selectivity index (SI) for these compounds indicated a favorable profile compared to traditional chemotherapeutics, suggesting that modifications to the isoxazole structure could enhance therapeutic efficacy while minimizing side effects .

| Compound | CC_50 (μM) | Cell Line |

|---|---|---|

| 3g | 58.4 | HT29 |

| Cisplatin | 47.2 | HT29 |

| 5-FU | 381.2 | HT29 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.